molecular formula C6H8N2 B032883 1,2-Phenylenediamine-d8 CAS No. 1219798-78-3

1,2-Phenylenediamine-d8

Cat. No.: B032883
CAS No.: 1219798-78-3
M. Wt: 116.19 g/mol
InChI Key: GEYOCULIXLDCMW-GCJHLHDMSA-N
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Description

1,2-Phenylenediamine-d8 is a deuterated form of 1,2-phenylenediamine, an aromatic amine. This compound contains deuterium, a stable isotope of hydrogen, which replaces the hydrogen atoms in the molecule. The molecular formula of this compound is C6D8N2. It appears as a white or yellowish crystal or powder and is primarily used in chemical research and laboratory applications .

Preparation Methods

1,2-Phenylenediamine-d8 can be synthesized through the deuteration of 1,2-phenylenediamine using deuterium-containing reducing agents. One common method involves the reaction of 1,2-phenylenediamine with sodium deuteride or other deuterating agents. The reaction conditions typically include an inert atmosphere and controlled temperature to ensure the efficient incorporation of deuterium into the molecule .

Chemical Reactions Analysis

1,2-Phenylenediamine-d8 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in substitution reactions where the amino groups are replaced by other functional groups. For example, reacting with acyl chlorides can yield amides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,2-Phenylenediamine-d8 is widely used in scientific research due to its unique properties:

    Nuclear Magnetic Resonance (NMR) Spectroscopy: It serves as an internal standard for NMR studies, helping to determine and identify the relevant information of aniline groups in organic compounds.

    Mass Spectrometry: The deuterium labeling aids in the analysis of molecular structures and the identification of metabolites.

    Synthesis of Dyes and Organic Compounds: It is a crucial component in the synthesis of various dyes and organic compounds.

    Proteomics Research: It is used in proteomics research to study the structure and function of proteins

Comparison with Similar Compounds

1,2-Phenylenediamine-d8 is unique due to its deuterium content, which distinguishes it from other similar compounds. Some similar compounds include:

These comparisons highlight the uniqueness of this compound in scientific research and its specific advantages in analytical techniques.

Properties

IUPAC Name

1-N,1-N,2-N,2-N,3,4,5,6-octadeuteriobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2/i1D,2D,3D,4D/hD4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYOCULIXLDCMW-GCJHLHDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])N([2H])[2H])N([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219798-78-3
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219798-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

A two-stage process for the co-production of aniline and m-phenylenediamine where, in the first stage, benzene, nitric acid, and sulfuric acid are reacted in a liquid phase to produce in greater amounts nitrobenzene (approximately 70%) and m-dinitrobenzene (approximately 30%), and in lesser or trace amounts o-dinitrobenzene and p-dinitrobenzene, and water; and in the second stage the products of the first stage are reacted with hydrogen in the gas phase to produce aniline (approximately 70%) and m-phenylenediamine (approximately 30%) in greater amounts, and o-phenylenediamine and p-phenylenediamine in lesser amounts, and water. The reaction products are separated by distillation. The first stage of a preferred embodiment of the process is characterized in that a concentrated mixture of nitric acid and sulfuric acid are fed along with mononitrobenzene to a first reactor for producing dinitrobenzene, and then the dilute acid mixture recovered from this first reactor is fed along with benzene to a second reactor for producing the mononitrobenzene used as a reactant in the first reactor. The second stage, which provides the aniline and m-phenylenediamine in major amounts, is characterized in that the hydrogenation is carried out in the gas phase with product aniline serving as a diluent. The process is applicable to the co-production of other aromatic mono- and diamines.
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Yield
70%

Synthesis routes and methods II

Procedure details

170 g (1.5 mols) of caprolactam and 215 g (2 mols) of o-phenylene diamine are melted in a nitrogen atmosphere. 10 g of 85 % by weight phosphoric acid (the remaining 15 % by weight being water) are run into the melt with stirring, at 100°C and the heating is continued, 28 g of water distilling off over a period of 2 hours at an internal temperature of 170 to 250°C. The reaction mixture is then subjected to fractional distillation, initially in a water jet vacuum and subsequently in an oil pump vacuum. After the first distillate of excess o-phenylene diamine, 247 g (81 % of the theoretical) of 2-(5'-aminopentyl)-benzimidazole are obtained in the form of a yellowish-brown solidifying in crystalline form with a boiling point of 210° to 215°C at 0.05 Torr, and a melting point of 101°C.
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28 g
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Synthesis routes and methods III

Procedure details

The quantities of residual glyoxal, methylglyoxal, and 3-deoxyglucosone in the sample solution were determined by high-performance liquid chromatography (HPLC) following the incubation. More specifically, 40 μl of 2M perchloric acid, 40 μl of 1% o-phenylenediamine, and 100 μl of 25 μM 2,3-butanedione were added to 100 μl of the sample after the incubation; the mixture was stirred and incubated at 25° C. for 1 hour. Quinoxaline derivatives produced in the reaction of the dicarbonyl compounds and o-phenylenediamine were quantified by HPLC using a reverse-phase column according to the method of Ohmori et al. (Ohmori S. et al., J. Chromatogr. 414: 149–155,1987). Glyoxal, methylglyoxal, and 3-deoxyglucosone were used as standard samples.
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40 μL
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100 μL
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Synthesis routes and methods IV

Procedure details

17.8 Parts of o-propionyl-benzoic acid and 11 parts of o-phenylenediamine are heated for 1 hour in 200 parts of chlorobenzene while distilling off water and chlorobenzene. The excess chlorobenzene is then removed in vacuo and the residue is distilled under high vacuum. The destillate solidifies and is recrystallised from a little ethyl acetate. The pure 4b-ethyl-4b,5-dihydro-11H-benzo[4,5]imidazo[2,1-a]isoindol-11-one of the formula ##STR30## melts at 134°. 4b-methyl-4b,5-dihydro-11H-benzo[4,5]imidazo[2,1-a]isoindol-11-one (M.P. 182.5°) is produced in an analogous manner from o-acetylbenzoic acid and o-phenylenediamine.
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